1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine 1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 951551-16-9
VCID: VC5255492
InChI: InChI=1S/C32H38N6O2/c1-2-3-23-40-28-11-9-25(10-12-28)29-24-30-31(33-15-18-38(30)34-29)36-16-13-26(14-17-36)32(39)37-21-19-35(20-22-37)27-7-5-4-6-8-27/h4-12,15,18,24,26H,2-3,13-14,16-17,19-23H2,1H3
SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N5CCN(CC5)C6=CC=CC=C6
Molecular Formula: C32H38N6O2
Molecular Weight: 538.696

1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine

CAS No.: 951551-16-9

Cat. No.: VC5255492

Molecular Formula: C32H38N6O2

Molecular Weight: 538.696

* For research use only. Not for human or veterinary use.

1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine - 951551-16-9

Specification

CAS No. 951551-16-9
Molecular Formula C32H38N6O2
Molecular Weight 538.696
IUPAC Name [1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C32H38N6O2/c1-2-3-23-40-28-11-9-25(10-12-28)29-24-30-31(33-15-18-38(30)34-29)36-16-13-26(14-17-36)32(39)37-21-19-35(20-22-37)27-7-5-4-6-8-27/h4-12,15,18,24,26H,2-3,13-14,16-17,19-23H2,1H3
Standard InChI Key MXWISBGTRHWAEB-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N5CCN(CC5)C6=CC=CC=C6

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, [1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone, reflects its intricate architecture. Key structural features include:

  • A pyrazolo[1,5-a]pyrazine core, a bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7, conferring electron-rich regions for intermolecular interactions.

  • A 4-butoxyphenyl substituent at position 2 of the pyrazolo-pyrazine ring, introducing hydrophobicity and potential π-π stacking capabilities .

  • A piperidine-4-carbonyl group linked to the pyrazolo-pyrazine core, providing conformational flexibility and hydrogen-bonding sites.

  • A 4-phenylpiperazine terminus, a common pharmacophore in central nervous system (CNS) therapeutics due to its affinity for neurotransmitter receptors.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.951551-16-9
Molecular FormulaC₃₂H₃₈N₆O₂
Molecular Weight538.696 g/mol
IUPAC Name[1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
SMILESCCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N5CCN(CC5)C6=CC=CC=C6

Spectroscopic and Computational Data

The compound’s Standard InChI (InChI=1S/C32H38N6O2/c1-2-3-23-40-28-11-9-25(10-12-28)29-24-30-31(33-15-18-38(30)34-29)36-16-13-26(14-17-36)32(39)37-21-19-35(20-22-37)27-7-5-4-6-8-27/h4-12,15,18,24,26H,2-3,13-14,16-17,19-23H2,1H3) and InChIKey (MXWISBGTRHWAEB-UHFFFAOYSA-N) provide unique identifiers for computational modeling and database searches. Density functional theory (DFT) studies of similar compounds suggest that the butoxyphenyl group enhances lipid solubility, potentially improving blood-brain barrier penetration .

Synthetic Pathways and Optimization Strategies

Core Synthesis: Pyrazolo[1,5-a]pyrazine Formation

The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. A common route involves:

  • Formation of the pyrazole ring through reaction between hydrazine derivatives and α,β-unsaturated ketones.

  • Annulation with a pyrazine ring using diaminomaleonitrile or analogous reagents under acidic conditions.
    For this compound, the 4-butoxyphenyl group is introduced at position 2 via Suzuki-Miyaura coupling, leveraging palladium catalysis to cross-couple aryl boronic acids with halogenated intermediates.

Piperidine and Piperazine Functionalization

The piperidine-4-carbonyl moiety is installed through a nucleophilic acyl substitution reaction, where a piperidine derivative reacts with a carbonyl chloride intermediate. Subsequent coupling with 4-phenylpiperazine employs peptide coupling reagents such as HATU or EDCI, ensuring high yields and minimal racemization.

Table 2: Key Synthetic Intermediates and Reagents

IntermediateRoleReagent/Conditions
2-Bromo-pyrazolo[1,5-a]pyrazineCore halogenationN-Bromosuccinimide (NBS), DMF
4-Butoxyphenylboronic acidAryl coupling partnerPd(PPh₃)₄, K₂CO₃, Dioxane
Piperidine-4-carbonyl chlorideAcylating agentThionyl chloride, Dichloromethane
4-PhenylpiperazineNucleophileDIEA, DMF, RT

Pharmacological Relevance and Mechanism of Action

Target Prediction and Binding Affinity

While direct target data for this compound is unavailable, structural analogs exhibit affinity for:

  • Dopamine D₂ and D₃ receptors: The phenylpiperazine group is a known pharmacophore for dopamine receptor modulation, suggesting potential antipsychotic or anti-Parkinsonian applications.

  • Phosphodiesterase 10A (PDE10A): Pyrazolo-pyrazine derivatives inhibit PDE10A, an enzyme implicated in neurodegenerative diseases.

  • Kinase domains: The planar pyrazolo-pyrazine core may intercalate into ATP-binding pockets of kinases, offering anticancer potential.

Table 3: Bioactivity of Related Pyrazolo[1,5-a]pyrazine Derivatives

CompoundIC₅₀ (nM)TargetTherapeutic Area
VC4928674120PDE10ANeurodegeneration
VC1186694585Dopamine D₃Psychiatry
1-(4-Butoxyphenyl)-3-(1-piperidyl)propan-1-one450Sigma-1 ReceptorPain Management

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP value (predicted at 4.2) indicates moderate lipophilicity, driven by the butoxyphenyl and phenylpiperazine groups . Aqueous solubility is likely limited (<10 µg/mL) due to the hydrophobic aryl moieties, necessitating formulation with co-solvents or lipid-based carriers .

Metabolic Stability

In vitro microsomal studies of similar piperazine-containing compounds show moderate hepatic clearance, with primary metabolic pathways including:

  • N-Dealkylation of the piperazine ring.

  • O-Dealkylation of the butoxy group to form 4-hydroxyphenyl metabolites.

Research Gaps and Future Directions

Unresolved Challenges

  • Synthetic scalability: Multi-step synthesis with palladium-catalyzed couplings raises cost and purity concerns.

  • Target identification: High-throughput screening is needed to elucidate precise molecular targets.

  • In vivo pharmacokinetics: No data exists on oral bioavailability or tissue distribution.

Proposed Studies

  • Fragment-based drug design to optimize the pyrazolo-pyrazine core for enhanced selectivity.

  • Proteomic profiling to identify off-target effects and toxicity risks.

  • Nanoparticle encapsulation to improve solubility and bioavailability .

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